molecular formula C11H13NO2 B8792515 1-(5-Methoxyindolin-1-yl)ethanone

1-(5-Methoxyindolin-1-yl)ethanone

Cat. No.: B8792515
M. Wt: 191.23 g/mol
InChI Key: BAOMRKOXBRECSL-UHFFFAOYSA-N
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Description

1-(5-Methoxyindolin-1-yl)ethanone is an indoline derivative featuring a methoxy group at the 5-position of the indoline ring and an ethanone moiety at the 1-position. Indoline derivatives are structurally related to indoles, which are prominent in pharmaceuticals and natural products due to their diverse biological activities . The ethanone group may participate in keto-enol tautomerism, affecting solubility and chemical behavior .

Preparation Methods

The synthesis of 1-(5-Methoxyindolin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and acetyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.

    Catalysts and Reagents: Catalysts such as pyridine or triethylamine are often employed to facilitate the acetylation reaction.

    Procedure: The 5-methoxyindole is dissolved in dichloromethane, and acetyl chloride is added dropwise with stirring. The reaction mixture is then refluxed for several hours.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indole derivative.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as pyridine, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: This compound is used in biochemical studies to understand the behavior of indole derivatives in biological systems.

    Industry: In materials science, it is explored for its potential use in creating novel materials with unique properties.

Mechanism of Action

The mechanism by which 1-(5-Methoxyindolin-1-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Indoline Ring

1-(5-Chloro-3-(2,2,2-trichloroethyl)indolin-1-yl)ethanone (2l2) Substituents: Chloro at 5-position, trichloroethyl at 3-position. Impact: The electron-withdrawing chloro group increases electrophilic reactivity compared to methoxy. Molecular Weight: 341.06 g/mol (vs. ~191–253 g/mol for methoxy analogs) .

1-(5-(Benzyloxy)indolin-1-yl)ethanone Substituents: Benzyloxy at 5-position. Impact: The benzyloxy group increases lipophilicity and steric hindrance, which may improve membrane permeability but reduce aqueous solubility compared to methoxy. Molecular weight is 267.32 g/mol .

1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone Substituents: Methoxy at 5-position, amino at 6-position, dimethylamino on ethanone. Impact: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets.

Modifications to the Ethanone Group

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride Modification: Chloro substituent on ethanone. Impact: Enhances electrophilicity, making the compound reactive in nucleophilic substitutions. The hydrochloride salt improves water solubility .

1-(5-Aminoindolin-1-yl)-2-(pyridin-2-yl)ethanone Modification: Pyridinyl substitution on ethanone.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Properties
1-(5-Methoxyindolin-1-yl)ethanone ~191–253* Moderate lipophilicity; methoxy group enhances stability .
1-(5-Chloroindolin-1-yl)ethanone ~232–341 Higher reactivity due to chloro; increased electrophilicity .
1-(5-(Benzyloxy)indolin-1-yl)ethanone 267.32 High lipophilicity; reduced solubility .
1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone 249.31 Basic properties; improved target engagement .

*Estimated based on analogs in .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Methoxyindolin-1-yl)ethanone, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on indoline precursors. Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during methoxy group introduction .
  • Catalyst selection : Lewis acids like AlCl₃ improve acylation efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity. Monitor via TLC and HPLC .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm for –OCH₃), indoline protons (δ 6.5–7.2 ppm), and ketone carbonyl (δ ~205 ppm in ¹³C) .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and aromatic C–H bends at ~800 cm⁻¹ .
  • MS : Molecular ion peak at m/z 191.1 (C₁₁H₁₁NO₂) with fragmentation patterns confirming substituent positions .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ comparison to ascorbic acid) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells to assess safety thresholds .

Q. How does the methoxy group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron-donating effect : Methoxy increases indoline ring electron density, directing electrophilic substitution to the 5-position .
  • Steric effects : Methoxy’s bulk may hinder nucleophilic attacks on the ketone group. Compare with chloro/methyl analogs using Hammett constants .

Q. What computational tools predict the compound’s solubility and partition coefficient (LogP)?

  • Methodological Answer :

  • SWISS ADME : Predicts LogP (~2.1) and aqueous solubility (~0.1 mg/mL) .
  • COSMO-RS : Solvent compatibility for crystallization (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be systematically resolved?

  • Methodological Answer :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolite profiling : LC-MS to identify degradation products affecting activity .
  • Structural analogs : Compare with 1-(5-Chloroindolin-1-yl)ethanone to isolate substituent effects .

Q. What strategies improve the compound’s stability in aqueous media for in vitro assays?

  • Methodological Answer :

  • pH adjustment : Buffer solutions (pH 7.4) prevent ketone hydrolysis .
  • Lyophilization : Stabilize as a lyophilized powder, reconstituted in DMSO .
  • Co-solvents : Use cyclodextrins to enhance solubility and reduce aggregation .

Q. How can reaction mechanisms for methoxyindolin-1-yl ethanone derivatives be elucidated using kinetic studies?

  • Methodological Answer :

  • Rate determination : Monitor acylation via in situ IR or quenching experiments .
  • Isotopic labeling : ¹⁸O tracing in methoxy groups to track substitution pathways .
  • DFT calculations : Simulate transition states (e.g., Gaussian 09) to confirm energetics .

Q. What methodologies validate target engagement in proposed enzyme inhibition studies?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes like COX-2 .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes upon ligand binding .
  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., PDB deposition) .

Q. How can synthetic routes be scaled while maintaining regioselectivity for the 5-methoxy position?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors improve heat/mass transfer for large-scale acylation .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to block competing reaction sites .
  • Process analytical technology (PAT) : In-line NMR monitors regioselectivity in real time .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(5-methoxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-4,7H,5-6H2,1-2H3

InChI Key

BAOMRKOXBRECSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 4-neck 22L round bottom flask equipped with a reflux condenser, mechanical stirrer and thermowell was charged with 5-methoxyindoline (1520 g, ca. 10.2 mol) produced in accordance with Step A, immediately above and dichloromethane (15 L). To the solution was added 4-dimethylaminopyridine (50 g, 0.446 mol), followed by slow addition of acetic anhydride (1051 mL, 11.22 mol, 1.1 equiv, maintaining gentle reflux of the solvent). The reaction mixture was stirred at room temperature overnight. After completion, the reaction mixture was diluted with dichloromethane (10 L), then washed with water (15 L) and saturated sodium bicarbonate solution (15 L). The organic layer was dried over sodium sulfate and evaporated in vacuo to a crude solid, which was triturated from heptane (4 L) to afford 1-acetyl-5-(methyloxy)-2,3-dihydro-1H-indole (1800 g, 92% yield over two steps). 1H-NMR (CDCl3, 300 MHz) δ 8.13 (d, J=6.3 Hz, 1H), 6.74-6.71 (m, 2 H), 4.05 (t, 2 H), 3.78 (s, 3 H), 3.17 (t, 2 H), 2.21 (s, 3 H).
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Synthesis routes and methods III

Procedure details

To a solution 5-(methyloxy)-2,3-dihydro-1H-indole (8.9 g, 59.8 mmol, 1.0 eq) in acetic acid (120 mL) was added dropwise acetic anhydride (6.1 g, 59.8 mmol, 1.0 eq). The mixture was heated at 60° C. for 15 minutes. The reaction was quenched by pouring into water (100 mL). After cooling, a grey precipitate was formed, the precipitate was filtered by a Buchner funnel and rinsed with water to afford 1-acetyl-5-(methyloxy)-2,3-dihydro-1H-indole (10.5 g, 91% yield). 1H-NMR (CDCl3, 300 MHz) δ 8.13 (d, J=6.3 Hz, 1 H), 6.74-6.71 (m, 2 H), 4.05 (t, 2 H), 3.78 (s, 3 H), 3.17 (t, 2H), 2.21 (s, 3 H).
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